8-Bromoadenosine 2',3',5'-triacetate
Description
Contextualizing 8-Bromoadenosine (B559644) 2',3',5'-triacetate within Nucleoside Analog Research
Nucleoside analogs are synthetic compounds that mimic the structure of natural nucleosides. They are a critical class of molecules in pharmaceutical research, with applications ranging from antiviral to anticancer therapies. The introduction of modifications to the nucleobase or the sugar moiety can dramatically alter the biological activity of the parent nucleoside. 8-Bromoadenosine 2',3',5'-triacetate fits into this landscape as a key starting material for creating C8-substituted adenosine (B11128) analogs. The C8 position of purines is a common target for modification, as substituents at this position can influence the glycosidic bond conformation (the orientation of the base relative to the sugar), which in turn can affect how the nucleoside interacts with enzymes and receptors.
Rationale for Bromination and Acetylation in Nucleoside Modification
The specific chemical features of this compound are not arbitrary; they are the result of deliberate synthetic strategies.
The bromination at the C8 position serves two primary purposes. Firstly, the bromine atom itself can confer unique biological properties. For instance, 8-bromo derivatives of adenosine and its nucleotides have been shown to exhibit altered activities, such as resistance to degradation by certain enzymes. nih.gov Secondly, and more importantly from a synthetic standpoint, the bromo group is an excellent leaving group in nucleophilic substitution and cross-coupling reactions. This allows for the introduction of a wide variety of functional groups at the C8 position, leading to a diverse library of adenosine analogs.
The acetylation of the 2', 3', and 5' hydroxyl groups of the ribose sugar is a crucial protecting group strategy. The acetyl groups are relatively stable under various reaction conditions used to modify the purine (B94841) base but can be easily removed (deprotected) under mild basic conditions to yield the final, biologically active nucleoside analog. This protection is essential to prevent unwanted side reactions at the hydroxyl groups during the synthesis.
Historical Development and Significance as a Research Intermediate
The development of methods to synthesize 8-substituted purine nucleosides has been a significant area of research. The groundwork for the synthesis of 8-bromoadenosine derivatives was laid in the late 1960s. Notably, a 1969 paper by M. Ikehara and S. Uesugi in Chemical & Pharmaceutical Bulletin detailed the synthesis of 8-bromoadenosine nucleotides, which was a critical step towards accessing C8-modified adenosine compounds. nih.gov While a singular "discovery" paper for the triacetate form is not readily apparent, its subsequent and widespread use as a starting material in the synthesis of other analogs points to its established role as a key intermediate. For example, it has been used as a precursor in the synthesis of 2',3',5'-tris-O-acetyl-8-fluoroadenosine. rsc.org This highlights its significance not as an end-product itself, but as a crucial stepping stone for further chemical elaboration.
Interactive Data Tables
Chemical and Physical Properties of this compound
| Property | Value | Reference |
| CAS Number | 31281-86-4 | echemi.com |
| Molecular Formula | C16H18BrN5O7 | echemi.com |
| Molecular Weight | 472.25 g/mol | echemi.com |
| Melting Point | 188-189 °C | echemi.com |
| Appearance | White to off-white powder | |
| Solubility | Soluble in organic solvents like DMSO and DMF |
This compound as a Research Intermediate: An Example
The following table illustrates the use of this compound as a precursor in the synthesis of a C8-substituted adenosine analog.
| Starting Material | Reagents and Conditions | Product | Yield | Reference |
| This compound | Varies depending on the desired C8 substituent (e.g., organometallic reagents for cross-coupling, nucleophiles for substitution) | C8-substituted 2',3',5'-tri-O-acetyladenosine analog | Varies | nih.gov |
Structure
3D Structure
Properties
IUPAC Name |
[3,4-diacetyloxy-5-(6-amino-8-bromopurin-9-yl)oxolan-2-yl]methyl acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18BrN5O7/c1-6(23)26-4-9-11(27-7(2)24)12(28-8(3)25)15(29-9)22-14-10(21-16(22)17)13(18)19-5-20-14/h5,9,11-12,15H,4H2,1-3H3,(H2,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRCLVNMFELGYPE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(O1)N2C3=NC=NC(=C3N=C2Br)N)OC(=O)C)OC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18BrN5O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80935886 | |
| Record name | 8-Bromo-9-(2,3,5-tri-O-acetylpentofuranosyl)-9H-purin-6-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80935886 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
472.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15830-53-2, 15830-59-8, 31281-86-4 | |
| Record name | NSC106753 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=106753 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC106544 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=106544 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC79212 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=79212 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 8-Bromo-9-(2,3,5-tri-O-acetylpentofuranosyl)-9H-purin-6-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80935886 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 8-bromoadenosine 2',3',5'-triacetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.934 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Pathways and Methodologies for 8 Bromoadenosine 2 ,3 ,5 Triacetate
Precursor Compounds and Starting Materials
The primary route to 8-Bromoadenosine (B559644) 2',3',5'-triacetate hinges on the availability of key starting materials, namely adenosine (B11128) and its brominated derivative, 8-Bromoadenosine.
Utilization of 8-Bromoadenosine as a Key Intermediate
8-Bromoadenosine serves as the direct precursor for the synthesis of 8-Bromoadenosine 2',3',5'-triacetate. The synthetic strategy involves the protection of the hydroxyl groups of the ribose moiety of 8-Bromoadenosine through acetylation. This transformation is crucial as the acetyl groups act as protecting groups, preventing unwanted side reactions at the 2', 3', and 5' positions during subsequent chemical modifications. The presence of the bromine atom at the C8 position of the adenine (B156593) ring makes 8-Bromoadenosine a versatile intermediate for introducing further chemical diversity through nucleophilic substitution or cross-coupling reactions. The synthesis of related compounds, such as 2′,3′,5′-tri-O-acetyl-8-fluoroadenosine, has been successfully achieved starting from the 8-bromo compound, highlighting the utility of this compound as a synthetic intermediate rsc.org.
Strategies for Adenosine Bromination at the C8 Position (Implied, leading to 8-Bromoadenosine)
The synthesis of the key intermediate, 8-Bromoadenosine, is accomplished through the direct bromination of adenosine. Several methods have been developed to achieve regioselective bromination at the C8 position of the purine (B94841) ring.
One common method involves the use of bromine in a suitable buffer solution . This electrophilic substitution reaction is typically carried out in an aqueous acidic buffer, such as an acetate (B1210297) buffer, to facilitate the reaction and control the pH.
Another effective approach utilizes N-bromosuccinimide (NBS) as the brominating agent. This method often offers milder reaction conditions and can be performed in various organic solvents. The choice of solvent and reaction conditions can influence the efficiency and selectivity of the bromination.
A summary of common bromination strategies for adenosine is presented in the table below.
| Brominating Agent | Solvent/Reaction Conditions | Typical Outcome |
| Bromine (Br₂) | Aqueous acetate buffer | Regioselective bromination at the C8 position |
| N-Bromosuccinimide (NBS) | Acetonitrile or other polar aprotic solvents | Efficient and often milder conditions for C8 bromination |
Acetylation Protocols for Ribose Hydroxyl Groups
The conversion of 8-Bromoadenosine to its triacetate derivative requires the protection of the three hydroxyl groups on the ribose sugar. This is typically achieved through exhaustive acetylation.
Regioselective Protection Strategies for 2', 3', and 5' Hydroxyls
While the primary goal in the synthesis of this compound is the complete protection of all three hydroxyl groups, the concept of regioselective protection is relevant in the broader context of nucleoside chemistry. In practice, for the synthesis of the triacetate, a non-selective, exhaustive acetylation is the most direct strategy. This approach treats all hydroxyl groups as equally reactive towards the acetylating agent under the reaction conditions, leading to the desired per-acetylated product.
For scenarios where selective protection of one or two hydroxyl groups is desired, enzymatic methods have shown considerable promise. Lipases, for instance, can catalyze the regioselective acylation of nucleosides, often with high selectivity for the 5'-hydroxyl group nih.govtandfonline.com. Similarly, enzymatic deacetylation can be employed to selectively remove acetyl groups from a per-acetylated nucleoside, offering an alternative route to partially protected intermediates researchgate.netnih.gov. However, for the specific preparation of this compound, the direct chemical approach of complete acetylation is standard.
Reagents and Reaction Conditions for Triacetate Formation
The formation of the triacetate from 8-Bromoadenosine is a standard esterification reaction.
A widely employed and efficient method for the acetylation of nucleosides is the use of acetic anhydride in the presence of a base, most commonly pyridine nih.gov. Pyridine serves both as a solvent and a catalyst, activating the acetic anhydride and scavenging the acetic acid byproduct generated during the reaction.
The general procedure involves dissolving 8-Bromoadenosine in pyridine, followed by the addition of an excess of acetic anhydride. The reaction is typically stirred at room temperature until completion, which can be monitored by thin-layer chromatography (TLC). The use of an excess of acetic anhydride ensures the complete acetylation of all three hydroxyl groups. Upon completion, the reaction is worked up to remove excess reagents and byproducts, yielding this compound. The reaction can often be performed efficiently without the need for heating frontiersin.orgnih.gov.
A summary of typical reaction conditions for the acetic anhydride-mediated acetylation of nucleosides is provided below.
| Reagents | Solvent | Temperature | Typical Reaction Time |
| Acetic Anhydride | Pyridine | Room Temperature | Several hours to overnight |
| Acetic Anhydride | Pyridine | 0 °C to Room Temperature | Varies depending on substrate |
Optimization of Yield and Purity in Triacetate Synthesis
Achieving a high yield and purity of this compound is paramount for its use in further synthetic applications. Several factors can be manipulated to optimize the outcome of the acetylation reaction.
Reaction Conditions: The temperature and reaction time are critical parameters. While some acetylations proceed efficiently at room temperature, others may require heating to ensure complete conversion. For instance, the synthesis of the analogous N6-Acetyl-2′,3′,5′-tri-O-acetyladenosine involves heating in a mixture of acetic anhydride and pyridine. researchgate.net Monitoring the reaction progress using techniques like thin-layer chromatography (TLC) is essential to determine the optimal reaction time and prevent the formation of byproducts due to prolonged reaction times or excessive heating.
Stoichiometry of Reagents: The ratio of the acetylating agent and the base to the 8-Bromoadenosine substrate is another crucial factor. A significant excess of acetic anhydride and pyridine is often used to ensure the complete acetylation of all three hydroxyl groups.
Work-up and Purification: After the reaction is complete, a proper work-up procedure is necessary to remove excess reagents and byproducts. This typically involves quenching the reaction with an alcohol, such as methanol, to consume any remaining acetic anhydride. The reaction mixture is then often concentrated, and the residue is partitioned between an organic solvent and an aqueous solution to remove water-soluble impurities. The purity of the final product is often assessed by techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry.
Table 1: Factors for Optimizing the Synthesis of this compound
| Factor | Considerations |
| Solvent | Pyridine (acts as solvent and catalyst), N,N-dimethylformamide (DMF) for higher temperatures. |
| Catalyst | Pyridine or other tertiary amines. |
| Temperature | Room temperature to elevated temperatures, depending on reactivity. |
| Reaction Time | Monitored by TLC to ensure completion and avoid side reactions. |
| Reagent Stoichiometry | Excess acetic anhydride and base are typically used. |
| Purification | Quenching, extraction, and chromatographic methods. |
Derivatization from this compound
The presence of the bromine atom at the 8-position of the purine ring in this compound provides a versatile handle for introducing a wide range of functional groups through various cross-coupling and substitution reactions. The acetyl protecting groups on the ribose moiety are crucial for the success of these transformations, as they prevent interference from the hydroxyl groups.
Strategies for Further Substitution at the 8-Position (e.g., amination, arylation)
Amination: The introduction of amino groups at the 8-position can be achieved through methods such as the Buchwald-Hartwig amination. wikipedia.orgorganic-chemistry.org This palladium-catalyzed cross-coupling reaction allows for the formation of a carbon-nitrogen bond between the 8-position of the purine and a primary or secondary amine. The reaction typically employs a palladium catalyst, a phosphine ligand, and a base. The choice of ligand and reaction conditions is critical for achieving high yields and can be adapted for different amine substrates. researchgate.net
Arylation: The formation of a carbon-carbon bond at the 8-position with an aryl group can be accomplished via palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura reaction. tcichemicals.com This reaction involves the coupling of the 8-bromo group with an arylboronic acid or its ester in the presence of a palladium catalyst and a base. The Suzuki-Miyaura coupling is known for its mild reaction conditions and tolerance of a wide variety of functional groups, making it a powerful tool for the synthesis of 8-aryl-adenosine derivatives. researchgate.net
Table 2: Common Derivatization Reactions at the 8-Position
| Reaction | Reagents and Catalysts |
| Buchwald-Hartwig Amination | Palladium catalyst (e.g., Pd(OAc)2, Pd2(dba)3), Phosphine ligand (e.g., BINAP, Xantphos), Base (e.g., Cs2CO3, NaOtBu), Amine. |
| Suzuki-Miyaura Coupling | Palladium catalyst (e.g., Pd(PPh3)4, PdCl2(dppf)), Base (e.g., K2CO3, Na2CO3), Arylboronic acid or ester. |
Sequential Modification Approaches in Nucleoside Chemistry
The ability to perform sequential modifications is a cornerstone of modern nucleoside chemistry, allowing for the construction of complex and highly functionalized molecules. Starting with this compound, a series of reactions can be carried out in a specific order to build the desired molecular architecture.
For example, a synthetic sequence could begin with a Suzuki-Miyaura coupling to introduce an aryl group at the 8-position. Following this, the acetyl protecting groups on the ribose can be removed under basic conditions (e.g., using ammonia (B1221849) in methanol) to yield the 8-aryl-adenosine. The deprotected hydroxyl groups can then be selectively re-protected or further functionalized. This step-wise approach provides precise control over the introduction of different functionalities at various positions of the nucleoside.
The development of orthogonal protecting group strategies is essential for enabling complex sequential modifications. This involves using protecting groups that can be removed under different conditions, allowing for the selective deprotection and reaction at specific sites within the molecule. Such strategies are critical for the synthesis of intricate nucleoside analogs with tailored biological activities.
Advanced Applications in Nucleic Acid Chemistry and Molecular Biology
Role as a Building Block in Complex Nucleoside and Nucleotide Synthesis
The acetylated and brominated form of adenosine (B11128) is a stable, well-defined intermediate, making it an ideal starting point for the synthesis of a wide array of nucleoside and nucleotide analogs. The acetyl groups at the 2', 3', and 5' positions of the ribose moiety serve as protecting groups, masking the reactive hydroxyl functions to prevent unwanted side reactions during the modification of the purine (B94841) base. nih.govwiley-vch.de
8-Bromoadenosine (B559644) 2',3',5'-triacetate is a key precursor for creating various 8-substituted purine ribonucleosides. nih.gov The bromine atom at the C8 position is an effective leaving group, enabling nucleophilic substitution reactions. Furthermore, it facilitates various palladium-catalyzed cross-coupling reactions, such as Suzuki and Stille couplings, allowing for the introduction of aryl and alkenyl groups at this position. mdpi.com
For instance, the bromo group can be displaced by various nucleophiles, including amines and alkoxides. acs.org This reactivity allows for the synthesis of a diverse library of 8-substituted adenosine derivatives after the subsequent removal of the acetyl protecting groups. These derivatives are crucial for studying the roles of specific functional groups in biological processes. mdpi.comacs.org The general strategy involves performing the substitution or coupling reaction on the protected nucleoside, followed by deacetylation under basic conditions (e.g., using methanolic ammonia (B1221849) or sodium methoxide) to yield the final target nucleoside.
Table 1: Examples of C8-Substitutions Using 8-Bromo-Purine Precursors This table illustrates common transformations where an 8-bromo purine nucleoside serves as the starting material. The acetylated form is used to protect the ribose during these reactions.
| Substituent at C8 | Example Reagents | Resulting Compound Class | Relevant Reaction Type |
| -OR (Alkoxy) | Sodium Methoxide (NaOMe) in Methanol | 8-Alkoxyadenosines | Nucleophilic Aromatic Substitution |
| -NRR' (Amino) | Methylamine in Ethanol | 8-Aminoadenosines | Nucleophilic Aromatic Substitution |
| -Aryl | Arylboronic Acids, Pd(OAc)₂, Na₂CO₃ | 8-Aryladenoisnes | Suzuki Coupling |
| -Alkenyl (Vinyl) | Tributylvinylstannane, Pd Catalyst | 8-Alkenyladenosines | Stille Coupling |
The chemical synthesis of DNA and RNA oligonucleotides, most commonly via the phosphoramidite (B1245037) method, requires nucleoside monomers with protecting groups on all reactive sites not involved in the coupling reaction. idtdna.comnih.gov These groups prevent unwanted side reactions at the exocyclic amino groups of the bases and the hydroxyl groups of the sugar. idtdna.comatdbio.com 8-Bromoadenosine 2',3',5'-triacetate is a classic example of a fully protected nucleoside.
In the context of oligonucleotide synthesis, the acetyl groups on the 2' and 3' hydroxyls and the trityl group typically used for the 5' hydroxyl prevent the formation of branched chains or undesired phosphodiester linkages. idtdna.comatdbio.com While modern automated synthesis predominantly uses different protecting group strategies (e.g., DMT for the 5'-OH, and others for the 2'-OH in RNA synthesis), the principle remains the same. The acetyl groups in this compound fulfill this protective role, rendering the molecule suitable for incorporation as a building block. For synthesis to proceed, the 5'-acetyl group would be selectively removed to provide a free hydroxyl for coupling to the growing oligonucleotide chain, and the remaining acetyl groups would be removed during the final deprotection step following the completion of chain assembly. nih.gov
Investigations into Nucleic Acid Structure and Function
The unique structural features of this compound, once incorporated into nucleic acid strands (after deacetylation and conversion to a phosphoramidite), provide powerful tools for probing the intricate relationship between structure and function.
The incorporation of modified nucleosides like 8-bromoadenosine into oligonucleotides allows researchers to study how localized changes affect global nucleic acid structure and its interactions with proteins and other molecules. nih.gov For example, oligonucleotides containing 8-bromoadenine (B57524) have been synthesized to investigate their binding affinity and activation of enzymes like RNase L. nih.gov Such studies have demonstrated that substitutions at the C8 position can significantly alter the conformational dynamics of the sugar-phosphate backbone and the base-sugar torsion angle, which in turn modulates biological activity. nih.gov These modified oligonucleotides serve as probes to map the structural requirements of enzyme active sites and to understand the conformational transitions in nucleic acids. nih.govnih.gov
In natural DNA and RNA, purine nucleosides predominantly adopt the anti conformation, where the smaller five-membered ring of the purine base is positioned away from the sugar. However, introducing a bulky substituent, such as a bromine atom, at the C8 position creates significant steric hindrance with the ribose ring. This steric clash forces the purine base to rotate around the glycosidic bond (the N9-C1' bond) into the syn conformation, where the larger six-membered ring is positioned over the sugar. nih.gov This enforced conformational change is a key feature exploited in structural biology. For instance, the syn conformation is a characteristic feature of the guanosine (B1672433) residues in left-handed Z-DNA. nih.gov While the syn preference is strong, it can be influenced by the local environment; in some enzyme-bound contexts, an 8-bromo-substituted nucleoside can adopt an anti conformation by altering the pucker of the ribose sugar to relieve the steric strain. nih.gov
Table 2: Conformational Preference of Adenosine vs. 8-Bromoadenosine This table summarizes the typical conformational states driven by the substituent at the C8 position.
| Compound | Typical Conformation | Glycosidic Torsion Angle (χ) | Key Influencing Factor |
| Adenosine | anti | ~180° to ~200° | Minimal steric hindrance allows for the energetically favored anti state. |
| 8-Bromoadenosine | syn | ~60° to ~70° | Steric repulsion between the bulky bromine atom and the ribose sugar. nih.govnih.gov |
Beyond their primary role as protecting groups, acetyl groups exert a subtle but significant influence on the geometry and reactivity of the nucleoside. As electron-withdrawing groups, the acetyl esters reduce the electron density of the ribose ring and decrease the nucleophilicity of the hydroxyl groups they protect. wiley-vch.deacs.org This deactivation makes the glycosyl donor less reactive, which can lead to more controlled and stereoselective glycosylation reactions. wiley-vch.de
Enzymatic Interaction Studies
Assessment as Substrate for Nucleoside-Modifying Enzymes (e.g., kinases, polymerases)
Currently, there is a lack of specific studies detailing the direct interaction of this compound with nucleoside-modifying enzymes like kinases and polymerases. The triacetate form is generally considered a lipophilic prodrug, designed to facilitate passage across cell membranes. It is presumed that once inside the cell, endogenous esterases would cleave the acetate (B1210297) groups to release 8-bromoadenosine. This de-acetylated form could then potentially be phosphorylated by nucleoside kinases to its monophosphate, diphosphate, and triphosphate forms. It is these phosphorylated derivatives that would be expected to interact with enzymes such as polymerases. However, direct experimental evidence assessing this compound as a substrate for these enzymes is not prominently documented.
Modulation of Enzyme Activity by Nucleoside Analogs (General, applicable to this compound derivatives)
Nucleoside analogs are widely recognized for their ability to modulate the activity of various enzymes, a principle that forms the basis for many therapeutic strategies. nih.gov The introduction of modifications to the nucleobase or the sugar moiety can lead to compounds that act as either inhibitors or allosteric modulators of key enzymes. For instance, the use of nucleoside analogues in anticancer and antiviral treatments often relies on their ability to be activated intracellularly and then interfere with the function of enzymes crucial for viral replication or cancer cell proliferation. nih.gov
In the context of 8-bromoadenosine derivatives, the focus has been on the phosphorylated forms. For example, analogs of 2',5'-oligoadenylate containing 8-bromoadenosine have been synthesized and shown to inhibit protein synthesis by interacting with 2-5A-dependent endonuclease. nih.gov While the acetylation of nucleosides is a common strategy to enhance bioavailability, the direct modulatory effect of the acetylated form on enzyme activity is not as well-characterized and appears to be context-dependent. nih.gov Generally, it is the intracellularly generated, de-acetylated, and phosphorylated derivatives of this compound that are expected to exert significant modulatory effects on enzyme activity.
Research on Nucleoside Transport Mechanisms
Structure-Activity Relationship (SAR) Studies of Modified Nucleosides in Transport Inhibition
Structure-activity relationship (SAR) studies are crucial for the rational design of potent and selective inhibitors of nucleoside transporters. These studies systematically modify the structure of a lead compound to understand how different chemical groups influence its biological activity. For adenosine derivatives, modifications at the C2, N6, and C8 positions of the adenine (B156593) base, as well as alterations to the ribose sugar, have been explored to develop inhibitors of both equilibrative and concentrative nucleoside transporters.
Broader Academic Significance and Future Research Directions
Contribution to the Understanding of Modified Nucleoside Biochemical Roles
The introduction of a bromine atom at the 8-position of the purine (B94841) ring dramatically alters the nucleoside's physicochemical properties and its interaction with biological systems. While direct studies on 8-Bromoadenosine (B559644) 2',3',5'-triacetate's biological activity are limited due to the protecting acetate (B1210297) groups, the extensive research on its deprotected form, 8-Bromoadenosine, and related analogs like 8-Bromo-cAMP, offers significant insights.
The 8-bromo modification sterically hinders the rotation around the glycosidic bond, favoring a syn conformation, in contrast to the anti conformation typically preferred by natural nucleosides. This conformational locking is a critical factor in its biochemical role, as the shape of the nucleoside dictates its ability to bind to the active sites of enzymes and receptors. For example, studies on other 8-substituted adenosine (B11128) analogs have shown that this fixed syn conformation can be used to probe interactions within enzyme systems that may require a specific nucleoside orientation. nih.gov
Furthermore, the 8-bromo substituent enhances the lipophilicity of the molecule and, crucially, confers resistance to enzymatic degradation. A prominent example is 8-Bromoadenosine 3',5'-cyclic monophosphate (8-Br-cAMP), a well-studied analog of the second messenger cAMP. This compound is significantly more resistant to hydrolysis by phosphodiesterases, the enzymes that break down cAMP. This stability allows 8-Br-cAMP to serve as a long-acting agonist to study cAMP-mediated signaling pathways, influencing processes such as cell growth, differentiation, and apoptosis.
Table 1: Comparative Properties of Adenosine Analogs
| Compound | Key Feature | Consequence | Studied Biological Effects |
|---|---|---|---|
| 8-Bromoadenosine | Bromine at C8 position | Forces syn conformation, increases stability | Precursor for biologically active analogs |
| 8-Br-cAMP | 8-Bromo modification | Resistance to phosphodiesterase hydrolysis | Activates protein kinase A, induces differentiation, inhibits cell growth |
| Natural cAMP | Unmodified purine | Rapidly hydrolyzed by phosphodiesterases | Endogenous second messenger in signal transduction |
Potential for Developing Novel Biochemical Probes and Tools
The unique characteristics of the 8-bromo modification make 8-Bromoadenosine and its derivatives powerful tools for biochemical research. The acetylated form, 8-Bromoadenosine 2',3',5'-triacetate, is a key intermediate in the synthesis of these probes. The acetate groups protect the ribose hydroxyls, allowing for specific chemical manipulations at the nucleobase.
The bromine atom itself serves multiple functions in a biochemical probe:
A Synthetic Handle: The carbon-bromine bond can participate in a variety of cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the attachment of fluorescent dyes, biotin tags, or other functional groups. This enables the creation of customized probes for specific experimental needs.
A Biophysical Marker: As a heavy atom, bromine is useful in X-ray crystallography for solving phasing problems, helping to determine the three-dimensional structures of proteins and nucleic acids bound to the adenosine analog.
A Modulator of Activity: As discussed, the steric bulk of bromine locks the conformation, turning the nucleoside into a specific tool to investigate the conformational requirements of enzyme-substrate interactions. nih.gov An analog fixed in the syn conformation can help determine if an enzyme specifically requires the anti form for its activity.
These features allow for the development of probes to study enzyme kinetics, map binding sites, and investigate complex biological pathways with greater precision.
Conceptual Frameworks for Rational Design of Nucleoside Analogs
The study of 8-substituted purines like 8-Bromoadenosine has been instrumental in establishing key principles for the rational design of nucleoside analogs. The predictable conformational control exerted by the 8-position substituent is a foundational concept in designing molecules with specific biological targets.
The design strategy for nucleoside analogs often involves a combination of modifications to the nucleobase, the sugar moiety, and the phosphate group to enhance properties like target specificity, bioavailability, and metabolic stability. The development of antiviral and anticancer nucleoside drugs, for instance, heavily relies on such strategic modifications. Combining a base modification, such as an 8-bromo group, with sugar modifications can lead to compounds with novel and potent biological activities. nih.gov
The core principle is to use specific structural changes to control the molecule's interaction with cellular machinery. By forcing a syn conformation, designers can intentionally misdirect or block an enzymatic process that relies on the natural anti conformation of adenosine or guanosine (B1672433). This "conformation-locking" strategy is a powerful tool in the medicinal chemist's arsenal for creating antagonists or inhibitors. This conceptual framework has guided the development of a wide array of purine analogs for therapeutic and research purposes. researchgate.netnih.gov
Integration into Advanced Synthetic Methodologies for Complex Biomolecules
This compound is primarily valued for its role as a versatile building block in organic synthesis. The triacetate protection of the sugar is a classic and effective strategy that enables chemists to perform selective reactions on the nucleobase.
Its utility is particularly evident in the following areas:
Synthesis of 8-Substituted Nucleosides: The compound is an ideal starting material for creating a diverse library of 8-substituted adenosine analogs. The bromine atom can be readily replaced by various other groups (e.g., amines, alkyls, alkynyls) via nucleophilic substitution or metal-catalyzed cross-coupling reactions. researchgate.net This allows for systematic structure-activity relationship (SAR) studies.
Oligonucleotide Synthesis: Protected nucleoside phosphoramidites are the building blocks for the automated synthesis of DNA and RNA. While not a phosphoramidite (B1245037) itself, this compound is a precursor for the 8-bromo-deoxyadenosine or 8-bromo-adenosine phosphoramidites used to incorporate this modified base into synthetic oligonucleotides. These modified oligonucleotides are used to study DNA-protein interactions, nucleic acid structure, and the mechanisms of DNA damage and repair.
The process typically involves the synthesis of the desired 8-substituted analog from this compound, followed by de-acetylation to free the hydroxyl groups, and then selective protection and phosphitylation to generate the final phosphoramidite building block. This integration into standard synthetic routes underscores the compound's fundamental importance in the construction of complex, biologically active molecules.
Q & A
Q. What is the biochemical rationale for triacetate protection in 8-Bromoadenosine 2',3',5'-triacetate, and how does it influence experimental applications?
The triacetate modification protects hydroxyl groups on the ribose moiety, enhancing compound stability and lipophilicity. This improves cellular uptake by passive diffusion, bypassing transporters required for polar ATP analogs. Post-uptake, intracellular esterases hydrolyze the acetyl groups, releasing the active nucleoside . Methodologically, validate deacetylation kinetics using HPLC or LC-MS to track metabolite formation in cell lysates .
Q. Which analytical techniques are essential for characterizing 8-Bromoadenosine triacetate derivatives, and how are they applied?
- HPLC/LC-MS : Quantify purity (>95%) and detect hydrolytic degradation products. Use reverse-phase columns with UV detection at 260 nm (adenine absorbance) .
- NMR (¹H/¹³C): Confirm acetylation at 2',3',5' positions via characteristic shifts (e.g., methyl protons at ~2.0–2.3 ppm) .
- Elemental Analysis : Verify stoichiometry of bromine and acetate groups .
Q. How does 8-Bromoadenosine 5'-triphosphate (8-Br-ATP) differ functionally from endogenous ATP in enzymatic assays?
8-Br-ATP acts as a competitive inhibitor for ATP-dependent enzymes (e.g., kinases, polymerases) due to steric hindrance from the bromine atom. Its resistance to hydrolysis makes it useful in trapping enzyme intermediates. In P2X receptor studies, it exhibits higher agonist potency than ATP, with an IC50 of 23.1 μM in multiple myeloma cells . Always include ATP-negative controls and dose-response curves to compare efficacy .
Advanced Research Questions
Q. How can researchers experimentally distinguish the effects of 8-Bromoadenosine triacetate derivatives from endogenous ATP in signaling pathways?
- Radiolabeled Tracing : Use ³H- or ¹⁴C-labeled 8-Br-ATP to track incorporation into nucleic acids or enzyme complexes via autoradiography .
- Receptor Antagonists : Co-administer P2X antagonists (e.g., suramin) to isolate receptor-mediated effects .
- Knockout Models : Use CRISPR/Cas9-modified cells lacking P2X receptors or specific ATP transporters to assess off-target effects .
Q. What methodological considerations are critical when interpreting contradictory cytotoxicity data for 8-Bromo-ATP analogs across cell lines?
- Cell-Specific Factors : Measure P2X receptor expression (via qPCR/Western blot) to correlate cytotoxicity with target availability .
- Metabolic Profiling : Use Seahorse assays to compare ATP depletion rates and glycolytic flux in sensitive vs. resistant lines .
- Redox State : Evaluate ROS generation (e.g., DCFH-DA probes), as brominated nucleotides may alter oxidative stress thresholds .
Q. How can 8-Bromoadenosine 3',5'-cyclic monophosphate (8-Br-cAMP) be utilized to study cAMP-PKA signaling crosstalk with ATP-dependent pathways?
8-Br-cAMP activates PKA independently of endogenous cAMP, enabling dissection of ATP-cAMP cross-regulation. For example:
- In glucose metabolism studies, combine 8-Br-cAMP with 2-deoxyglucose to isolate PKA-driven gluconeogenesis .
- Use FRET-based cAMP biosensors (e.g., Epac-SH187) to monitor real-time dynamics in live cells .
Data Contradiction Analysis
Q. How should researchers resolve discrepancies in reported IC50 values for 8-Bromo-ATP analogs?
- Assay Conditions : Standardize ATP concentration (e.g., 1 mM ATP in kinase assays) and buffer composition (divalent cations affect P2X activation) .
- Cell Viability Endpoints : Compare MTT, ATP-lite, and apoptosis markers (e.g., Annexin V) to rule out assay-specific artifacts .
- Meta-Analysis : Cross-reference datasets with PubChem or ChEMBL entries, noting cell type, passage number, and incubation time .
Experimental Design Guidelines
Q. What controls are essential for studies using 8-Bromoadenosine triacetate in metabolic flux analysis?
- Negative Controls : Untreated cells and non-hydrolyzable ATP analogs (e.g., ATPγS) .
- Pharmacological Inhibitors : Include esterase inhibitors (e.g., bis-4-nitrophenyl phosphate) to block intracellular deacetylation .
- Isotopic Labeling : Use ¹³C-glucose tracing to quantify ATP/8-Br-ATP incorporation into TCA cycle intermediates .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
